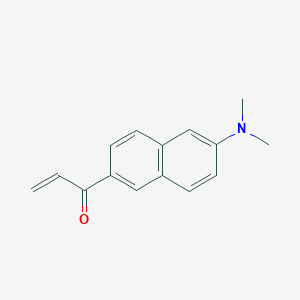

Acrylodan

描述

Acrylodan, also known as 6-acryloyl-2-dimethylaminonaphthalene, is a fluorescent probe that is highly sensitive to solvent polarity. It is particularly selective for thiol moieties in proteins, and its quantum yield significantly increases upon reacting with thiols. This property makes Acrylodan a valuable tool for studying hydrophobic domains, conformational changes, and dipolar relaxation processes in proteins .

Synthesis Analysis

The synthesis of Acrylodan involves the chemical modification of the 6-acyl-2-dimethylaminonaphthalene moiety. This compound is synthesized to possess a reactive acryloyl group that can selectively label thiol groups in proteins, which is a key feature for its use as a fluorescent probe .

Molecular Structure Analysis

Acrylodan's molecular structure includes a naphthalene ring system with a dimethylamino group at the second position and an acryloyl group at the sixth position. This structure is responsible for its polarity-sensitive fluorescence properties. The presence of the acryloyl group allows for selective reaction with thiol groups, making it a site-specific probe for proteins .

Chemical Reactions Analysis

Acrylodan reacts with thiol groups in proteins, forming a covalent bond. This reaction enhances the quantum yield of the fluorescent probe, making it a powerful tool for detecting changes in the local environment of the labeled thiol. For example, acrylodan has been used to label cysteine residues in interleukin-1 beta, resulting in modified proteins that retain their biological activity and receptor binding capabilities .

Physical and Chemical Properties Analysis

The physical and chemical properties of Acrylodan are characterized by its sensitivity to the polarity of its environment, which is reflected in its fluorescence spectra and lifetimes. Studies have shown that Acrylodan-labeled proteins can undergo nanosecond motion within a biogel, and the local environment around the labeled cysteine residue in proteins like serum albumin can influence the dipolar relaxation kinetics . Additionally, the binding of Acrylodan to human serum albumin has been studied, revealing that it binds tightly to cysteine-34 and possibly to a secondary site with less affinity .

科学研究应用

1. Protein Conformational Studies

Acrylodan, a thiol-reactive analog of the fluorescent dye Prodan, has been widely utilized in studying protein conformational changes. It has been used to explore postadsorption conformational changes in proteins like bovine serum albumin (BSA) when adsorbed to various substrates. Studies have demonstrated that Acrylodan-labeled BSA exhibits shifts in fluorescence emission upon adsorption, indicative of conformational alterations (Garrison et al., 1992).

2. Protein-Probe Interaction Studies

The interaction of Acrylodan with human serum proteins, such as human serum albumin (HSA), has been a focus of research. Fluorescence spectroscopy revealed that Acrylodan binds tightly to specific sites on HSA, providing insights into protein structure and dynamics (Moreno et al., 1999).

3. Fluorescent Probing for Proteins

Acrylodan has been synthesized and characterized for its selective labeling of thiol groups in proteins. Its fluorescence properties, which are highly sensitive to environmental changes, make it a valuable tool for studying hydrophobic domains and conformational changes in proteins. This application has been demonstrated in various proteins, including parvalbumin, troponin C, and carbonic anhydrase (Prendergast et al., 1983).

4. Studying Protein Dynamics in Biogels

Acrylodan-labeled proteins like BSA and HSA have been studied within biogels to understand protein behavior in restricted environments. Investigations have focused on the dipolar relaxation and rotational dynamics of the acrylodan moiety within these proteins, providing insights into protein motion and interaction within biogels (Jordan et al., 1995).

5. Site-Specific Protein Labeling

Research has demonstrated the use of Acrylodan for site-specific chemical modification of proteins. For example, Acrylodan has been used to modify specific residues in interleukin-1 beta, aiding in the study of protein-receptor interactions and the impact of structural modifications on bioactivity (Yem et al., 1992).

6. Fluorescence Studies in Polar Solvents

Acrylodan's photophysical behavior has been examined in various polar solvents, with a focus on understanding the specific and general effects influencing its emission properties. This research is crucial for interpreting fluorescence data in biological studies (Cerezo et al., 2001).

安全和危害

If inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. Wash off with soap and plenty of water and consult a doctor .

属性

IUPAC Name |

1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h4-10H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWAJFNEGAJETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235737 | |

| Record name | Acrylodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acryloyl-2-dimethylaminonaphthalene | |

CAS RN |

86636-92-2 | |

| Record name | Acrylodan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086636922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

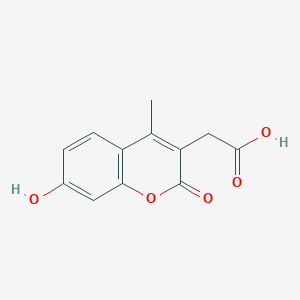

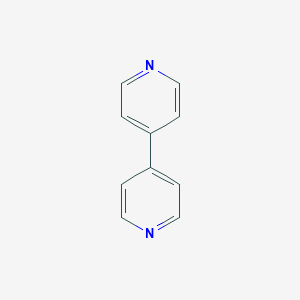

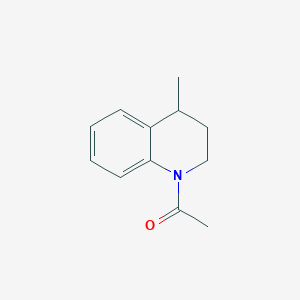

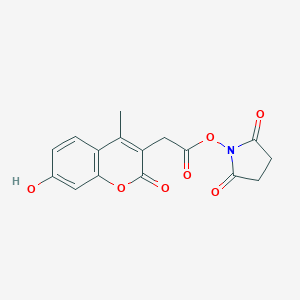

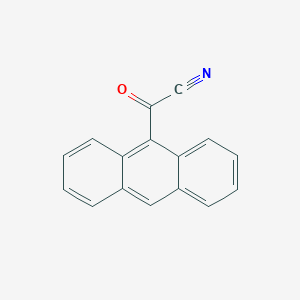

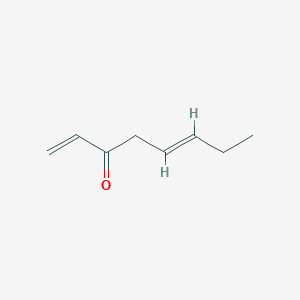

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

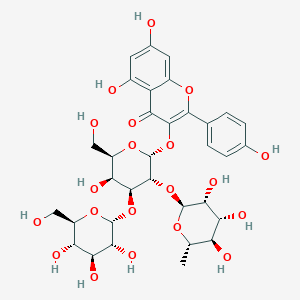

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)